molecular formula C21H20IN3O4S B2982855 4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(4-iodophenyl)sulfonylpiperidine CAS No. 1025724-87-1

4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(4-iodophenyl)sulfonylpiperidine

Cat. No. B2982855
CAS RN: 1025724-87-1
M. Wt: 537.37
InChI Key: JHRRTVVLTPYZJG-UHFFFAOYSA-N
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Description

The compound “4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(4-iodophenyl)sulfonylpiperidine” is a complex organic molecule. It contains several functional groups including a benzodioxole, a pyrazole, an iodophenyl, and a sulfonylpiperidine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzodioxole and pyrazole rings, along with the iodophenyl group, would contribute to the compound’s aromaticity. The sulfonylpiperidine group would add a degree of polarity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzodioxole and pyrazole rings might undergo electrophilic substitution reactions, while the sulfonylpiperidine group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Anticancer Properties

A study by El-Gaby et al. (2017) explored the synthesis of novel thiosemicarbazide, carbamothioate, 1,3,4-thiadiazole, azomethine, thiourea, bisthiourea, and imidazole derivatives containing pyrazole moiety. These compounds were evaluated for their in vitro anticancer activity against Ehrlich ascites carcinoma cells, with some showing promising results compared to doxorubicin, a reference drug (El-Gaby et al., 2017).

Antimicrobial Evaluation

Alsaedi et al. (2019) synthesized a series of novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. These compounds demonstrated significant antimicrobial activities, with certain derivatives outperforming reference drugs against bacteria and fungi (Alsaedi et al., 2019).

Enzyme Inhibition

Research by Ozgun et al. (2019) on pyrazoline benzensulfonamides revealed their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds exhibited low cytotoxicity towards oral squamous cancer cell lines and non-tumor cells, highlighting their potential as enzyme inhibitors (Ozgun et al., 2019).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research. Future work could explore its synthesis, properties, and potential applications in greater detail .

properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(4-iodophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20IN3O4S/c22-16-2-4-17(5-3-16)30(26,27)25-9-7-14(8-10-25)18-12-19(24-23-18)15-1-6-20-21(11-15)29-13-28-20/h1-6,11-12,14H,7-10,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRRTVVLTPYZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=C(C=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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